Cas no 1017090-19-5 (N-(3-carbamothioylphenyl)-2-phenylbutanamide)
N-(3-carbamothioylphenyl)-2-phenylbutanamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-carbamothioylphenyl)-2-phenylbutanamide
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- Inchi: 1S/C17H18N2OS/c1-2-15(12-7-4-3-5-8-12)17(20)19-14-10-6-9-13(11-14)16(18)21/h3-11,15H,2H2,1H3,(H2,18,21)(H,19,20)
- InChI Key: XIVBVHIWROBGAH-UHFFFAOYSA-N
- SMILES: S=C(C1=CC=CC(=C1)NC(C(C1C=CC=CC=1)CC)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 366
- XLogP3: 3.1
- Topological Polar Surface Area: 87.2
N-(3-carbamothioylphenyl)-2-phenylbutanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-carbamothioylphenyl)-2-phenylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175173-25mg |
N-(3-Carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C175173-50mg |
N-(3-Carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C175173-250mg |
N-(3-Carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-54814-0.05g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 0.05g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-54814-0.1g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 0.1g |
$132.0 | 2023-02-10 | |
| Enamine | EN300-54814-0.25g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 0.25g |
$188.0 | 2023-02-10 | |
| Enamine | EN300-54814-0.5g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 0.5g |
$353.0 | 2023-02-10 | |
| Enamine | EN300-54814-1.0g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 1.0g |
$470.0 | 2023-02-10 | |
| Enamine | EN300-54814-2.5g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 2.5g |
$923.0 | 2023-02-10 | |
| Enamine | EN300-54814-5.0g |
N-(3-carbamothioylphenyl)-2-phenylbutanamide |
1017090-19-5 | 95% | 5.0g |
$1364.0 | 2023-02-10 |
N-(3-carbamothioylphenyl)-2-phenylbutanamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-(3-carbamothioylphenyl)-2-phenylbutanamide
N-(3-Carbamothioylphenyl)-2-phenylbutanamide: A Comprehensive Overview
The compound with CAS No. 1017090-19-5, commonly referred to as N-(3-carbamothioylphenyl)-2-phenylbutanamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
N-(3-Carbamothioylphenyl)-2-phenylbutanamide is a derivative of butanamide, with a substituted phenyl group at the third position of the carbamothioyl moiety. The molecule's structure consists of a central butanamide backbone, which is connected to a phenyl group via an amide bond. The presence of the carbamothioyl group introduces sulfur into the molecule, which can significantly influence its chemical reactivity and biological activity. This structural feature makes it a versatile compound for exploring novel chemical transformations and bioactive agents.
Recent studies have highlighted the importance of N-(3-carbamothioylphenyl)-2-phenylbutanamide in drug discovery efforts. Researchers have investigated its potential as a modulator of various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase-2 (COX-2). This finding underscores its potential as a lead compound for developing new anti-inflammatory drugs.
In addition to its pharmacological applications, N-(3-carbamothioylphenyl)-2-phenylbutanamide has also been explored for its role in materials science. Its sulfur-containing structure makes it an attractive candidate for synthesizing advanced materials with unique electronic properties. A 2023 research article in *Chemistry of Materials* reported that this compound can be used as a precursor for synthesizing sulfur-doped carbon nanomaterials, which exhibit enhanced catalytic activity in energy storage systems such as lithium-sulfur batteries.
The synthesis of N-(3-carbamothioylphenyl)-2-phenylbutanamide involves a multi-step process that typically begins with the preparation of the carbamothioyl intermediate. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers have successfully employed microwave-assisted synthesis to streamline the production process, reducing reaction times and improving yields. These developments are crucial for scaling up production to meet growing demand across various industries.
Moreover, computational studies have provided deeper insights into the molecular interactions of N-(3-carbamothioylphenyl)-2-phenylbutanamide. Using advanced molecular modeling techniques, scientists have elucidated the compound's binding modes with target proteins, which is essential for understanding its bioactivity. A 2023 study published in *Computational Biology* revealed that the sulfur atom in the carbamothioyl group plays a critical role in stabilizing interactions with protein residues, thereby enhancing its therapeutic potential.
In conclusion, N-(3-carbamothioylphenyl)-2-phenylbutanamide (CAS No. 1017090-19-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations.
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